

Commercial suppliers of Ethyl 3-(4-chlorophenyl)propanoate for research

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Compound of Interest

Compound Name: Ethyl 3-(4-chlorophenyl)propanoate

Cat. No.: B1589072

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An In-depth Technical Guide to Commercial Sourcing and Application of **Ethyl 3-(4-chlorophenyl)propanoate** for Research Professionals

This guide provides a comprehensive overview of **Ethyl 3-(4-chlorophenyl)propanoate**, a chemical compound of interest for researchers and professionals in drug development and chemical synthesis. The document details commercial availability, key technical data, relevant experimental protocols, and explores its potential biological significance through a hypothetical signaling pathway.

Commercial Availability and Specifications

Ethyl 3-(4-chlorophenyl)propanoate is available from several commercial suppliers. The following table summarizes key quantitative data to facilitate comparison for procurement.

Supplier	CAS Number	Molecular Weight (g/mol)	Purity	Physical Form	Storage Temperature
Sigma-Aldrich (via BLD Pharmatech)	7116-36-1	212.68	98%	Liquid	Room Temperature
Sigma-Aldrich (via Fluorochem)	7116-36-1	-	97%	-	Ambient Storage
BLD Pharm	7116-36-1	212.67	-	-	Sealed in dry, room temperature[1]
MedChemExpress	7116-36-1	-	-	-	Laboratory chemicals[2]
Molport	24393-52-0	210.66	95% - 98%	-	-[3]

*Note: Molport lists a related compound, ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate, with a different CAS number and molecular weight.[[3](#)] Researchers should verify the exact structure required for their application.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ ClO ₂	PubChem[4]
IUPAC Name	ethyl 3-(4-chlorophenyl)propanoate	PubChem[4]
InChI Key	YNEYMDBBOTWIAL-UHFFFAOYSA-N	Sigma-Aldrich, PubChem[4]
SMILES	CCOC(=O)CCC1=CC=C(Cl)C=C1	BLD Pharm[1], PubChem[4]

Experimental Protocols

While specific protocols for the direct application of **Ethyl 3-(4-chlorophenyl)propanoate** are often proprietary or application-dependent, the synthesis of its parent carboxylic acid, 3-(4-chlorophenyl)propanoic acid, is a fundamental related procedure.

Synthesis of 3-(4-Chlorophenyl)propanoic Acid via Hydrogenation

This protocol describes the synthesis of 3-(4-chlorophenyl)propanoic acid from benzyl 4-chloro cinnamate, adapted from a patented procedure.^[5]

Materials and Reagents:

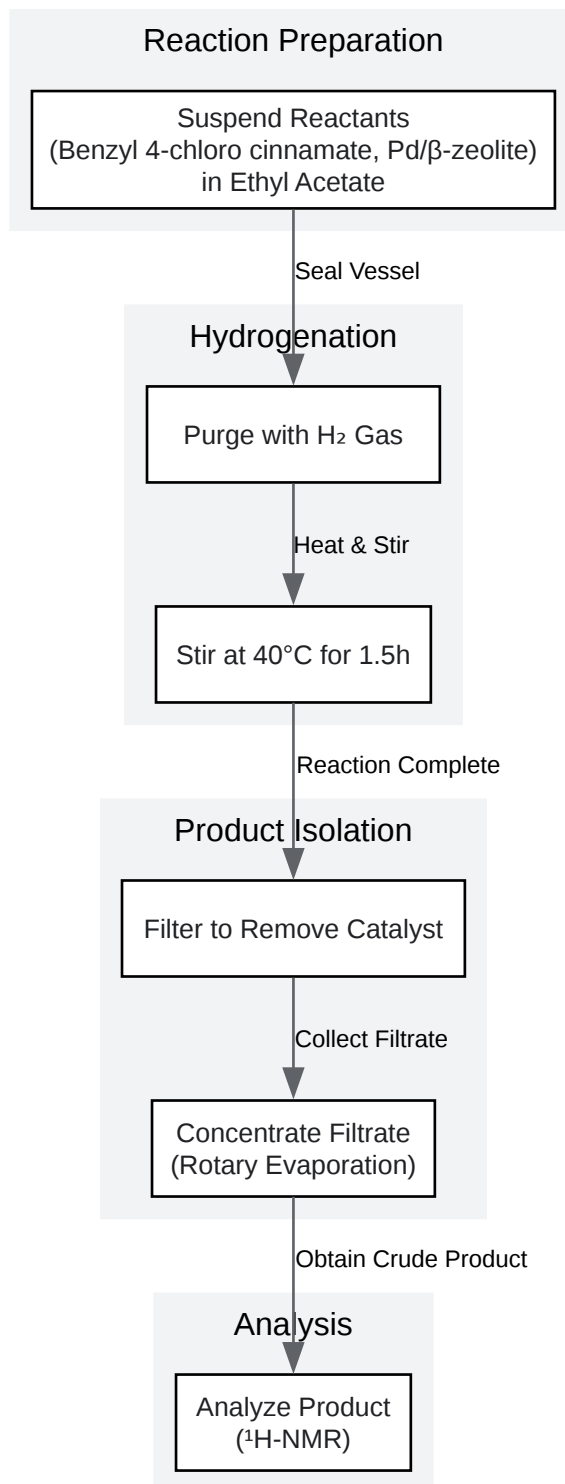
- Benzyl 4-chloro cinnamate
- 5% Palladium on beta zeolite (Pd/ β -zeolite) catalyst
- Ethyl acetate
- Hydrogen gas (balloon)
- Reaction vessel (e.g., test tube with septum)
- Magnetic stirrer and stir bar
- Heating apparatus (e.g., oil bath)
- Membrane filter (0.45 μ m)
- Rotary evaporator
- NMR spectrometer for analysis

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, suspend 136.4 mg (0.5 mmol) of benzyl 4-chloro cinnamate and 21.2 mg of 5% Pd/ β -zeolite catalyst in 1 mL of ethyl acetate.^[5]

- Hydrogenation: Seal the vessel with a septum. Pierce the septum with a needle attached to a balloon filled with hydrogen gas. Purge the system by applying a vacuum through a second needle and refilling with hydrogen; repeat this three times.[\[5\]](#)
- Reaction Conditions: Vigorously stir the suspension at 40°C for 1.5 hours under a hydrogen atmosphere.[\[5\]](#)
- Work-up: After the reaction is complete, filter the solution through a membrane filter to remove the catalyst. Wash the filter with an additional 15 mL of ethyl acetate.[\[5\]](#)
- Isolation: Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product.[\[5\]](#)
- Analysis: Analyze the resulting 3-(4-chlorophenyl)propanoic acid by ^1H -NMR to confirm its structure and purity. The reported yield for this procedure is 98%.[\[5\]](#)

Experimental Workflow: Synthesis of 3-(4-Chlorophenyl)propanoic Acid

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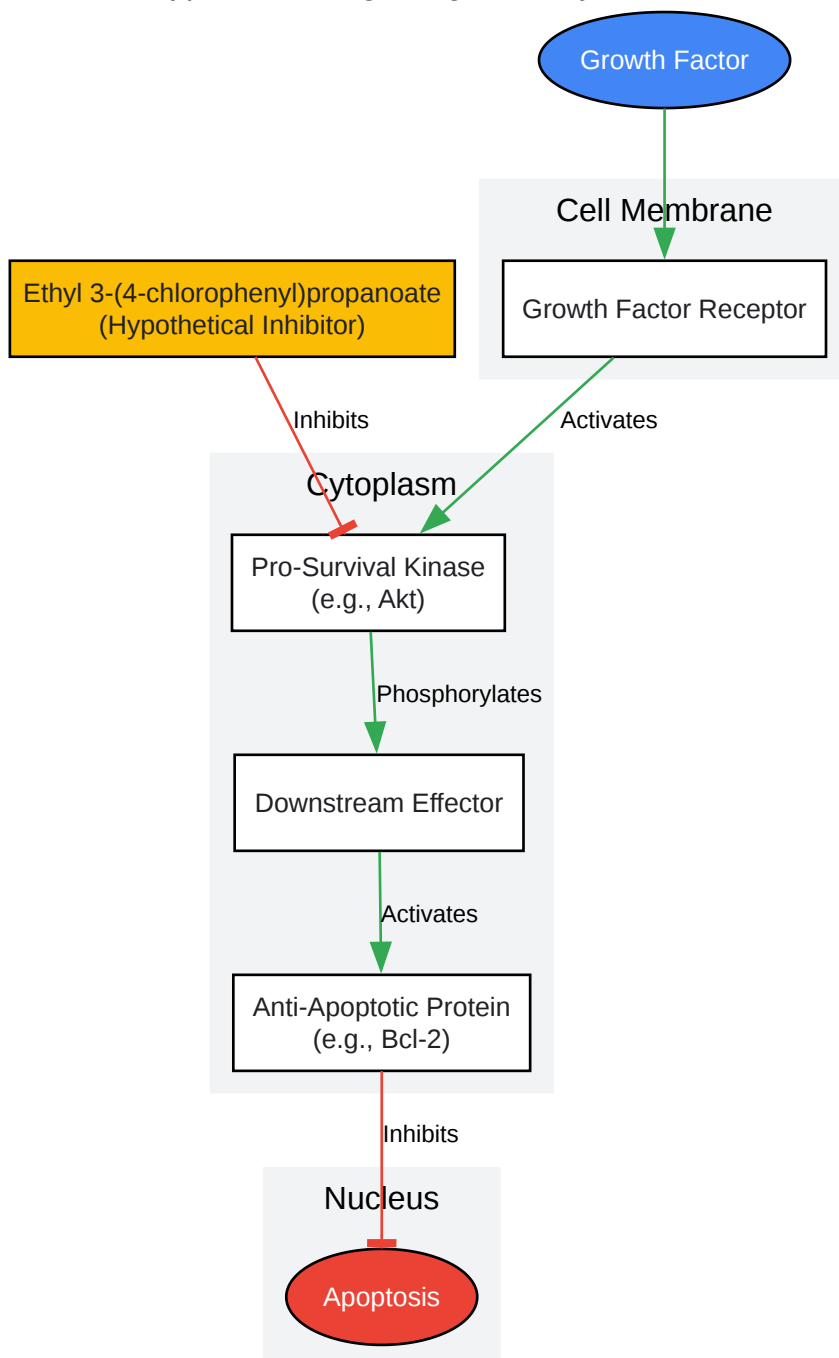
Caption: Workflow for the synthesis and isolation of 3-(4-chlorophenyl)propanoic acid.

Biological Context and Potential Signaling Pathways

While direct research on the signaling pathways affected by **Ethyl 3-(4-chlorophenyl)propanoate** is limited in the public domain, its structural analogs are being investigated for therapeutic applications, particularly in oncology.^[6] For instance, Ethyl 3-[4-(chloromethyl)phenyl]propanoate is of interest for its reactive group that can form covalent bonds with biological macromolecules, a strategy used in designing targeted inhibitors.^[6] Such compounds may function by inhibiting pro-survival signaling pathways, thereby inducing apoptosis (programmed cell death) in cancer cells.^{[6][7]}

The diagram below illustrates a hypothetical signaling pathway where a phenylpropanoate derivative could exert an anticancer effect. In this model, the compound inhibits a key kinase in a pro-survival pathway, preventing the phosphorylation and activation of downstream effectors that would normally suppress apoptosis.

Hypothetical Signaling Pathway Inhibition

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Caption: Hypothetical inhibition of a pro-survival pathway by a phenylpropanoate derivative.

This guide serves as a foundational resource for researchers utilizing **Ethyl 3-(4-chlorophenyl)propanoate**. For specific applications, further consultation of detailed safety

data sheets (SDS) and relevant scientific literature is strongly recommended.[2]

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